molecular formula C22H21N3O3S3 B2886892 (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 941896-38-4

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No. B2886892
CAS RN: 941896-38-4
M. Wt: 471.61
InChI Key: MBBJWUSNNMNCKH-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H21N3O3S3 and its molecular weight is 471.61. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Research on novel compounds derived from visnaginone and khellinone, including benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines, has demonstrated significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) and showed promising results as analgesic and anti-inflammatory agents, with some compounds exhibiting higher inhibitory activity on COX-2 selectivity and comparable or better efficacy than standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activities

Compounds containing 1,2-dihydropyridine, thiophene, and thiazole derivatives with a biologically active sulfone moiety have shown notable in-vitro anticancer activity against human breast cancer cell lines (MCF7). Some derivatives exhibited better activity than Doxorubicin, a reference drug, indicating potential applications in cancer research (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).

Antimicrobial and Antiviral Activities

The synthesis and evaluation of new urea and thiourea derivatives of piperazine doped with Febuxostat revealed that some compounds exhibited promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This suggests potential applications in the development of antiviral and antimicrobial agents (Reddy et al., 2013).

Antimicrobial Activities of Piperidine Derivatives

Novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives demonstrated antibacterial activities against various Gram-positive and Gram-negative bacterial strains, with certain derivatives showing good antibacterial activity, indicating their potential as antibacterial agents (Selvakumar & Elango, 2017).

properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S3/c1-24-18-9-8-15-5-2-3-6-17(15)20(18)30-22(24)23-21(26)16-10-12-25(13-11-16)31(27,28)19-7-4-14-29-19/h2-9,14,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBJWUSNNMNCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

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